molecular formula C32H31N5O B1667492 1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea CAS No. 909664-41-1

1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea

Cat. No. B1667492
M. Wt: 501.6 g/mol
InChI Key: UIIRFZUAAAFHFB-UHFFFAOYSA-N
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Description

BPU-11 is a HCN4 CLP ligand. It acts by modulating channel function and completely abolishing the cAMP-induced shift in V1/2.

Scientific Research Applications

Corrosion Inhibition

Mannich bases like 1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea have been explored for their effectiveness as corrosion inhibitors. A study demonstrated their use in protecting mild steel surfaces in hydrochloric acid solutions, indicating their potential in industrial applications (Jeeva et al., 2015).

Anticancer Activity

Compounds structurally similar to 1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea have shown promise in anticancer research. A study synthesized and evaluated urea derivatives for their antiproliferative effects against various cancer cell lines, demonstrating significant potential in cancer treatment (Feng et al., 2020).

Antimicrobial Activity

Research has also been conducted on similar urea derivatives for their antimicrobial properties. One study synthesized N-substituted ureas and evaluated their antifungal and antibacterial activity, showing moderate effectiveness in this field (Reddy et al., 2003).

Solvolysis Catalysis

Urea derivatives have been studied for their role in catalyzing solvolysis reactions. A specific study focused on the solvolysis of N,N-bis(2-picolyl)ureas in alcohol solvents, providing insight into the mechanistic aspects of such reactions (Belzile et al., 2014).

Inhibitor Development

Compounds with urea structures have been utilized in the development of inhibitors for various enzymes. For instance, 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors were synthesized to inhibit soluble epoxide hydrolase, a key enzyme in inflammatory pain (Rose et al., 2010).

Crystal Engineering for Nonlinear Optics

Urea derivatives have been used in crystal engineering to develop materials with nonlinear optical behavior. Their ability to form specific molecular complexes is leveraged for designing materials with desirable properties (Muthuraman et al., 2001).

properties

IUPAC Name

1-[1-[(3-cyanophenyl)methyl]piperidin-4-yl]-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N5O/c33-21-25-8-6-9-26(20-25)23-36-18-15-29(16-19-36)37(24-27-10-7-17-34-22-27)32(38)35-31-14-5-4-13-30(31)28-11-2-1-3-12-28/h1-14,17,20,22,29H,15-16,18-19,23-24H2,(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIRFZUAAAFHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N(CC2=CN=CC=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)CC5=CC(=CC=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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